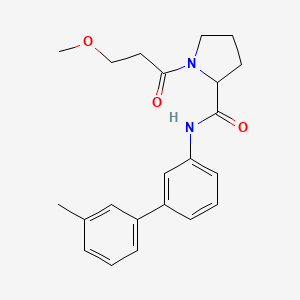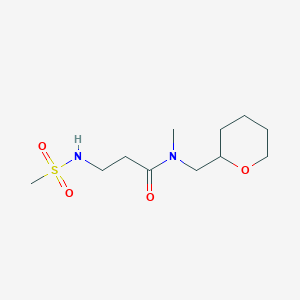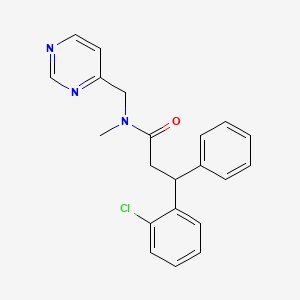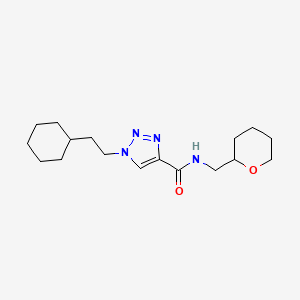
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide
Vue d'ensemble
Description
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide, also known as MPBP, is a prolinamide derivative that has been of interest to the scientific community due to its potential therapeutic applications. MPBP has been shown to have significant effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission.
Mécanisme D'action
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used to treat Parkinson's disease and depression, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists.
Biochemical and Physiological Effects:
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to increase dopamine and serotonin levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects include increased motivation, improved mood, and decreased anxiety. 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide in lab experiments is its specificity for dopamine and serotonin reuptake inhibition, which allows for targeted research on these neurotransmitters. However, one limitation is the lack of long-term safety data on 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide, which could limit its potential use as a therapeutic drug.
Orientations Futures
There are several potential future directions for research on 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide. One area of interest is the development of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide analogs with improved pharmacokinetic properties. Another area of interest is the exploration of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide as a potential treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research on the anxiolytic and antidepressant effects of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide could lead to its use as a treatment for anxiety and depression.
Applications De Recherche Scientifique
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. One study found that 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has significant effects on the dopamine transporter, which could have implications for the treatment of Parkinson's disease. Another study found that 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has anxiolytic effects, suggesting its potential use as an anti-anxiety medication. Additionally, 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to have antidepressant effects, making it a potential candidate for the treatment of depression.
Propriétés
IUPAC Name |
1-(3-methoxypropanoyl)-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-3-7-17(14-16)18-8-4-9-19(15-18)23-22(26)20-10-5-12-24(20)21(25)11-13-27-2/h3-4,6-9,14-15,20H,5,10-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIONSRITAYHPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]methyl}phenyl)acetamide](/img/structure/B3812321.png)
![4-(3-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B3812329.png)
![8-fluoro-2-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoline](/img/structure/B3812343.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-4-quinolinecarboxamide](/img/structure/B3812349.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812360.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3812386.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B3812404.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3812410.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)cyclopentanamine](/img/structure/B3812415.png)
![2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B3812425.png)
